molecular formula C20H21N3O2 B7548686 N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide

Numéro de catalogue B7548686
Poids moléculaire: 335.4 g/mol
Clé InChI: PCHYQVSAYJAMTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide, also known as EMA401, is a small molecule drug that has been extensively researched for its potential therapeutic applications. EMA401 is a highly selective and potent antagonist of the angiotensin II type 1 receptor (AT1R), which plays a crucial role in the regulation of blood pressure and cardiovascular function.

Applications De Recherche Scientifique

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been extensively researched for its potential therapeutic applications in various medical conditions, including chronic pain, neuropathic pain, and other inflammatory disorders. It has been shown to selectively block the AT1R, which is known to play a role in the development and maintenance of chronic pain. N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been found to be effective in reducing pain in preclinical models of neuropathic pain and has shown promising results in clinical trials.

Mécanisme D'action

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide works by selectively blocking the AT1R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure and cardiovascular function. By blocking the AT1R, N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide reduces the activation of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has also been shown to reduce the release of pro-inflammatory cytokines, which play a role in the development and maintenance of chronic pain.
Biochemical and Physiological Effects:
N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, which play a role in the development and maintenance of chronic pain. N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has also been shown to reduce the activation of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. In preclinical models of neuropathic pain, N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been found to reduce pain behaviors and increase pain thresholds.

Avantages Et Limitations Des Expériences En Laboratoire

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has a number of advantages for use in scientific research applications. It is a highly selective and potent antagonist of the AT1R, making it suitable for use in studying the role of the renin-angiotensin-aldosterone system in various medical conditions. N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has also been shown to have a good safety profile in clinical trials. However, there are some limitations to the use of N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide in lab experiments. It is a small molecule drug that may have limited bioavailability and may require specialized delivery methods to be effective.

Orientations Futures

There are a number of future directions for research on N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide. One area of research is the potential use of N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide in the treatment of other medical conditions, such as hypertension and heart failure. Another area of research is the development of new delivery methods for N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide, such as nanoparticle-based drug delivery systems. Additionally, further research is needed to better understand the mechanism of action of N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide and its potential interactions with other drugs.

Méthodes De Synthèse

N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide can be synthesized using a multi-step process that involves the condensation of 3-ethyl-8-methyl-3,4-dihydro-2-quinazolinone with 2-bromoethylbenzamide. The resulting intermediate is then subjected to a series of reactions that yield the final product, N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide. The synthesis of N~1~-[2-(3-ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide has been optimized to ensure high purity and yield, making it suitable for use in scientific research applications.

Propriétés

IUPAC Name

N-[2-(3-ethyl-8-methyl-4-oxoquinazolin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-23-17(12-13-21-19(24)15-9-5-4-6-10-15)22-18-14(2)8-7-11-16(18)20(23)25/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHYQVSAYJAMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C=CC=C2C1=O)C)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Ethyl-8-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.